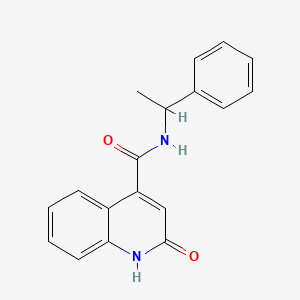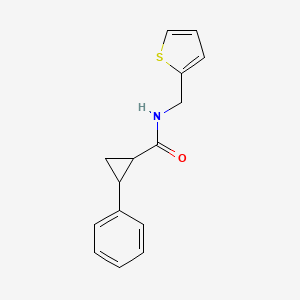![molecular formula C22H13BrN2OS3 B6140581 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile, also known as BPTN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTN belongs to the class of thienyl nicotinonitrile compounds and is synthesized using a multi-step process.
Mecanismo De Acción
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile exerts its therapeutic effects by inhibiting various signaling pathways in cells. In cancer cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer cells and promotes cell growth and survival. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile also induces apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In neurons, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been shown to protect against oxidative stress and promote neuronal survival by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been found to have various biochemical and physiological effects in cells. In cancer cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile inhibits cell growth and induces apoptosis. In inflammatory cells, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile inhibits the production of pro-inflammatory cytokines. In neurons, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile protects against oxidative stress and promotes neuronal survival. Additionally, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been found to have antioxidant properties and can scavenge free radicals in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile for lab experiments is its ability to inhibit specific signaling pathways in cells, which allows for the investigation of the role of these pathways in various biological processes. Additionally, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been shown to have low toxicity in cells, making it a safe compound for use in experiments. However, one limitation of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile. One area of research is the development of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile derivatives with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile in various cell types could provide insight into its therapeutic potential in different diseases. Finally, clinical trials to investigate the safety and efficacy of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile in humans could lead to the development of a novel therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile is synthesized in a multi-step process that involves the reaction of 4-bromoacetophenone with thiourea to form 4-bromo-1-phenyl-3-thiourea. The resulting compound is then reacted with 2-bromoacetyl bromide to form 2-(4-bromophenyl)-2-oxoethylthiourea. Finally, 2-(4-bromophenyl)-2-oxoethylthiourea is reacted with 2-thiopheneacetonitrile to form 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile.
Aplicaciones Científicas De Investigación
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has shown potential therapeutic applications in various scientific research fields. In cancer research, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2OS3/c23-15-7-5-14(6-8-15)19(26)13-29-22-17(12-24)16(20-3-1-9-27-20)11-18(25-22)21-4-2-10-28-21/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMKLHSQCSKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)
![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)


![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)